molecular formula C11H8N2O4 B2363022 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole CAS No. 1280538-10-4

1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole

Cat. No.: B2363022
CAS No.: 1280538-10-4
M. Wt: 232.195
InChI Key: PFOJFBQHGFDFLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Nitro-1,3-benzodioxol-5-yl)-1H-pyrrole is an organic compound characterized by a pyrrole ring substituted with a 6-nitro-1,3-benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole typically involves the nitration of 1,3-benzodioxole followed by the introduction of the pyrrole ring. The nitration process can be carried out using nitric acid and sulfuric acid as nitrating agents. The subsequent coupling with a pyrrole derivative can be achieved through various methods, including palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(6-Nitro-1,3-benzodioxol-5-yl)-1H-pyrrole undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form various derivatives.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Substitution: Halogenating agents or other electrophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include amino derivatives, halogenated pyrroles, and other substituted benzodioxole compounds.

Scientific Research Applications

1-(6-Nitro-1,3-benzodioxol-5-yl)-1H-pyrrole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzodioxole moiety may also contribute to the compound’s activity by interacting with specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol
  • 1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanol

Uniqueness

1-(6-Nitro-1,3-benzodioxol-5-yl)-1H-pyrrole is unique due to the presence of both a nitro group and a benzodioxole moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(6-nitro-1,3-benzodioxol-5-yl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c14-13(15)9-6-11-10(16-7-17-11)5-8(9)12-3-1-2-4-12/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOJFBQHGFDFLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)N3C=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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